molecular formula C17H26O2 B13767482 1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one CAS No. 57375-45-8

1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one

Cat. No.: B13767482
CAS No.: 57375-45-8
M. Wt: 262.4 g/mol
InChI Key: JDWVDZJJPQIVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one (CAS: 68517-09-9) is a hydroxyacetophenone derivative characterized by a tert-nonyl substituent at the 5-position of the aromatic ring and a ketone group at the 1-position. Its oxime derivative, this compound oxime, is widely studied in hydrometallurgy for copper extraction due to its chelating properties with transition metals . The tert-nonyl group confers high hydrophobicity, enhancing its interfacial activity in solvent extraction processes .

Properties

CAS No.

57375-45-8

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone

InChI

InChI=1S/C17H26O2/c1-11(2)12(3)10-17(5,6)14-7-8-16(19)15(9-14)13(4)18/h7-9,11-12,19H,10H2,1-6H3

InChI Key

JDWVDZJJPQIVJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

  • Starting Materials: 4-nonylphenol, anhydrous acetonitrile (excess), dry hydrogen chloride gas.
  • Catalysts: One or more of aluminum chloride, boron trichloride, zinc chloride.
  • Solvent: Organic solvents such as tetrahydrofuran (THF), toluene, or chlorobenzene.
  • Temperature: 30–100 °C for 5–24 hours.
  • Process Steps:
    • Mix 4-nonylphenol and anhydrous acetonitrile in the organic solvent.
    • Introduce dry hydrogen chloride gas while adding the catalyst to form nonylphenol ketoimine intermediate.
    • Filter the ketoimine precipitate and wash with organic solvent.
    • Reflux the ketoimine with hot water to hydrolyze it to 2-hydroxy-5-nonylacetophenone.
    • Extract the product with a water-immiscible organic solvent (e.g., toluene).
    • Purify by reduced pressure distillation to obtain the final product.

Reaction Summary Table

Step Description Conditions/Materials Outcome
1 Formation of ketoimine intermediate 4-nonylphenol + anhydrous acetonitrile + HCl + catalyst (AlCl3, BCl3, ZnCl2) in THF, 30–100 °C, 5–24 h Nonylphenol ketoimine precipitate
2 Filtration and washing Cooling to 0–10 °C, filtration, THF washing Clean ketoimine solid
3 Hydrolysis to acetophenone Reflux with hot water, 1 h 2-hydroxy-5-nonylacetophenone in solution
4 Extraction and purification Organic solvent extraction, reduced pressure distillation Purified 2-hydroxy-5-nonylacetophenone

Representative Experimental Data (Embodiment)

Parameter Value
4-nonylphenol 35.2 g (0.16 mol)
Anhydrous acetonitrile 13 g (0.32 mol)
Organic solvent 80 mL anhydrous THF
Catalyst 4 g anhydrous zinc chloride
Reaction temperature 40 °C
Reaction time ~4 hours
Cooling and precipitation 0 °C, 3 hours
Yield 82%
Product purity (HPLC) 87%

Advantages of the Improved Method

  • Shortened Synthetic Route: The process reduces the original two-step synthesis to a single-step reaction, simplifying operations.
  • Higher Yield: Total recovery yield exceeds 80%, significantly better than prior art.
  • Improved Purity: Product purity reaches or exceeds 85% as measured by HPLC.
  • Industrial Feasibility: The method avoids hazardous reagents like excess acetyl chloride and reduces by-product formation, enhancing safety and scalability.
  • Simplified Purification: The intermediate ketoimine precipitates out, allowing easy separation and subsequent hydrolysis to the target compound.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Yield (%) Purity (%) Comments
Friedel-Crafts acylation 4-nonylphenol + acetyl chloride AlCl3 Low Moderate Difficult purification, by-products
Magnesium salt/paraldehyde 4-nonylphenol + paraldehyde Mg salts Moderate Moderate Gel formation, poor process control
Esterification + Fries 4-nonylphenol + acetyl chloride AlCl3 Moderate Moderate Hazardous reagents, by-products
One-step ketoimine process 4-nonylphenol + anhydrous acetonitrile + HCl AlCl3, BCl3, ZnCl2 >80 ≥85 Simplified, scalable, safer

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Hydroxyacetophenone Derivatives

Compound Name Substituents (Position) Functional Groups Key Applications Reference
1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one -OH (2), -tert-nonyl (5) Ketone (1) Metal extraction (Cu)
1-(2-Hydroxy-5-methylphenyl)ethan-1-one -OH (2), -CH₃ (5) Ketone (1) Coffee flavoring agent
1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone -OH (2), -CH₃ (5), -NO₂ (2) Ketone (1), Nitro (2) Intermediate in organic synthesis
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one -OCH₂CH₃ (2), -F (5) Ketone (1) Pharmaceutical intermediates
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one -OH (2), -OCH₃ (5) Ketone (1) UV stabilizers, fragrances

Key Observations:

  • Hydrophobicity: The tert-nonyl group in this compound significantly increases its hydrophobicity compared to methyl or methoxy substituents, making it superior in solvent extraction applications .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone) enhance reactivity in electrophilic substitution reactions, while electron-donating groups (e.g., -OCH₃ in 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one) improve solubility in polar solvents .
  • Halogenation : Fluorine substitution (e.g., 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one) introduces steric and electronic effects beneficial for pharmaceutical activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polarity) LogP (Predicted)
This compound Not reported Low (Hydrophobic) ~7.2
1-(2-Hydroxy-5-methylphenyl)ethan-1-one 134°C (oxime form) Moderate (Polar solvents) ~2.8
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one Not reported High (Organic solvents) ~3.1
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one 148–151°C Moderate (Ethanol) ~2.5

Key Findings:

  • The tert-nonyl derivative’s high LogP (~7.2) underscores its preference for non-aqueous phases in extraction systems .
  • Methoxy and ethoxy derivatives exhibit balanced solubility, making them versatile in synthetic chemistry .

Biological Activity

1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one, also known as 5-tert-Nonyl-2-hydroxyacetophenone, is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 68517-09-9
Molecular Formula C17H27NO2
Molecular Weight 277.40 g/mol
Boiling Point 401.9ºC at 760 mmHg
Flash Point 196.9ºC

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death .

Antioxidant Activity

The compound is also noted for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage. Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological molecules due to the hydroxyl group present in its structure. This interaction can modify the structure and function of target proteins and lipids, influencing various biochemical pathways. Additionally, the hydrophobic regions of the molecule facilitate interactions with lipid membranes, altering their fluidity and permeability.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Antioxidant Assessment

Another research effort focused on the antioxidant capabilities of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The findings demonstrated that it significantly reduced DPPH radical concentration, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one?

Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent selection (ethanol or methanol for solubility and reactivity), and pH monitoring to stabilize intermediates. Reaction times vary depending on substituent reactivity, with progress tracked via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, with data cross-referenced against NIST standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store in sealed containers at –20°C to prevent degradation. Emergency measures include rinsing exposed skin with soap/water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can molecular docking and surface plasmon resonance (SPR) elucidate its biological target interactions?

Molecular docking predicts binding affinities to enzymes/receptors (e.g., kinases), while SPR quantifies real-time interaction kinetics (e.g., association/dissociation rates). Competitive binding assays with fluorescent probes validate specificity, particularly for therapeutic targets like antimicrobial enzymes .

Q. What experimental strategies mitigate contradictions in bioactivity data across studies?

Variability in bioactivity (e.g., IC₅₀ values) may arise from sample degradation or matrix effects. Stabilize samples via continuous cooling (4°C) during assays and use internal standards (e.g., deuterated analogs) in LC-MS to control for analytical drift. Replicate studies under inert atmospheres (N₂/Ar) to minimize oxidation .

Q. How do structural analogs influence its application in drug design and material science?

Analogs with modified substituents (e.g., methoxy vs. tert-nonyl groups) alter lipophilicity and binding kinetics. For example, replacing the hydroxy group with amino enhances solubility but reduces receptor affinity. Structure-activity relationship (SAR) studies guide optimization for specific applications, such as polymer crosslinking or enzyme inhibition .

Q. What methodologies resolve challenges in scaling up synthesis for preclinical studies?

Transitioning from batch to continuous flow reactors improves yield consistency (>85%) and reduces byproducts. Optimize solvent recovery systems (e.g., fractional distillation) and employ inline FTIR monitoring to detect intermediates in real time .

Notes

  • Structural analogs must be explicitly named (no abbreviations) to ensure clarity in SAR discussions.
  • Experimental designs should include negative controls (e.g., solvent-only groups) to isolate bioactivity signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.